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Compound of Interest

Compound Name:
(5-Chloro-2-

hydroxyphenyl)thiourea

CAS No.: 89793-06-6

Cat. No.: B3033161

Get Quote

Executive Summary
(5-Chloro-2-hydroxyphenyl)thiourea (C₇H₇ClN₂OS) presents a distinct mass spectral

signature defined by two competing mechanistic phenomena: the chlorine isotope cluster (3:1

ratio) and the ortho-effect cyclization. Unlike simple phenylthioureas, the 2-hydroxy substituent

facilitates an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to the

expulsion of H₂S and the formation of a benzoxazole core.

This guide compares the fragmentation behavior of this compound against its non-halogenated

and urea-based analogs, establishing it as a reference standard for characterizing ortho-

substituted thiourea ligands in medicinal chemistry.
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Feature Specification

Formula C₇H₇ClN₂OS

Monoisotopic Mass 202.00 (³⁵Cl) / 203.99 (³⁷Cl)

Exact Mass 202.00

Isotope Pattern
M (100%) : M+2 (32%) — Characteristic

Chlorine signature

Dominant Ion (EI) m/z 202 (M⁺˙) / m/z 168 (M - H₂S)

Dominant Ion (ESI+) m/z 203 ([M+H]⁺)

Comparison of Ionization Modes
Electron Ionization (EI): Recommended for structural fingerprinting. The high energy (70 eV)

drives the "ortho-effect" cyclization, yielding a prominent fragment at m/z 168 which confirms

the proximity of the -OH and thiourea groups.

Electrospray Ionization (ESI): Recommended for purity analysis and biological quantification.

Produces a clean [M+H]⁺ peak with minimal in-source fragmentation, preserving the labile

thiourea moiety.

Fragmentation Mechanics & Pathways[3][5][6][7][8]
[9]
The fragmentation of (5-Chloro-2-hydroxyphenyl)thiourea is governed by the stability of the

benzoxazole ring formed in the gas phase.

Primary Pathway: The "Ortho-Effect" Cyclization
The defining characteristic of this molecule is the interaction between the phenolic hydroxyl

group (position 2) and the thiourea moiety.

Initiation: The phenolic oxygen attacks the electrophilic thiocarbonyl carbon.

Elimination: A four-membered transition state facilitates the loss of H₂S (34 Da).
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Product: Formation of 2-amino-5-chlorobenzoxazole (m/z 168).

Note: If the substituent were a urea (C=O) instead of thiourea (C=S), the loss would be

NH₃ (17 Da) or H₂O (18 Da), distinguishing the sulfur analog.

Secondary Pathway: C-N Bond Scission
Standard alpha-cleavage occurs at the aryl-nitrogen bond.

Fragment A: Loss of the thiourea side chain [CSNH₂]˙ (75 Da) yields the 5-chloro-2-

hydroxyaniline radical cation (m/z 127).

Fragment B: Loss of NH₃ (17 Da) from the terminal amine yields the isothiocyanate

intermediate (m/z 185).

Pathway Visualization
The following diagram illustrates the competing fragmentation pathways, highlighting the critical

cyclization step.

Molecular Ion (M+)
m/z 202 (100%)

Transition State
(Tetrahedral Intermediate)

OH attack on C=S

5-chloro-2-hydroxyaniline
m/z 127

Ar-N Bond Scission
Loss of [CSNH₂]

(-75 Da)

Isothiocyanate Derivative
m/z 185

Deamination
Loss of NH₃

(-17 Da)

2-amino-5-chlorobenzoxazole
(Cyclized Product)

m/z 168

Elimination

Loss of H₂S
(-34 Da)

Click to download full resolution via product page

Figure 1: Mechanistic flowchart of (5-Chloro-2-hydroxyphenyl)thiourea fragmentation under

EI conditions. The green node represents the diagnostic cyclization product.
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Comparative Performance Analysis
To validate the identity of (5-Chloro-2-hydroxyphenyl)thiourea, compare its spectral data

against these structural alternatives.

Table 1: Spectral Differentiation of Analogs
Compound Molecular Ion (M⁺)

Key Fragment
(Loss)

Diagnostic Feature

(5-Chloro-2-

hydroxyphenyl)thioure

a

202 / 204 (3:1) 168 (-H₂S)

Cyclization to

Benzoxazole + Cl

Isotope Pattern

(2-

Hydroxyphenyl)thioure

a

168 134 (-H₂S)

Same cyclization, but

lacks Cl isotope

pattern.

(5-Chloro-2-

hydroxyphenyl)urea
186 / 188 169 (-NH₃)

Loses NH₃ instead of

H₂S; forms cyclic

benzoxazolone.

(3-

Chlorophenyl)thiourea
186 / 188 153 (-SH)

No Ortho Effect. Does

not cyclize efficiently;

random fragmentation

dominates.

Key Insight: The presence of the peak at m/z 168 combined with the m/z 202 precursor is the

definitive "fingerprint" for the 5-chloro-2-hydroxy derivative. If the peak at 168 is absent, the -

OH group is likely not in the ortho position (e.g., para-isomer).

Experimental Protocol: ESI-MS/MS Characterization
For researchers characterizing synthesized ligands or drug metabolites, follow this direct

infusion protocol to maximize signal stability.

Reagents:

Solvent A: Acetonitrile (LC-MS Grade)
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Solvent B: 0.1% Formic Acid in Water

Workflow:

Sample Prep: Dissolve 1 mg of compound in 1 mL Acetonitrile. Dilute 1:100 with 50:50 (A:B)

to a final concentration of ~10 µg/mL.

Infusion: Syringe pump infusion at 5-10 µL/min into the ESI source.

Source Settings (Generic Q-TOF/Orbitrap):

Polarity: Positive (+)

Capillary Voltage: 3.5 kV

Cone Voltage: 20-30 V (Keep low to prevent in-source cyclization).

Source Temp: 120°C (Thioureas are thermally labile; avoid high temps).

Data Acquisition:

Full Scan:m/z 50–500. Look for [M+H]⁺ at 203.00.

MS/MS: Select m/z 203.00 as precursor. Apply Collision Energy (CE) ramp (10–40 eV).

Validation: Confirm presence of m/z 169 (Cyclized [M+H-H₂S]⁺) and m/z 127 (Aniline

fragment).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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